5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid

BACE-1 inhibition Alzheimer's disease 5-oxopyrrolidine scaffold

5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid (CAS 1144427-11-1) is a fully substituted 5-oxopyrrolidine-3-carboxylic acid derivative bearing a 4-(pyrrolidin-1-ylsulfonyl)phenyl appendage on the lactam nitrogen. The compound belongs to the stereochemically dense 5-oxopyrrolidine-3-carboxylic acid family, a scaffold that has been explored for modulating the BACE-1 enzyme and for agonism of the G-protein coupled receptor GPR43.

Molecular Formula C15H18N2O5S
Molecular Weight 338.38
CAS No. 1144427-11-1
Cat. No. B2977428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid
CAS1144427-11-1
Molecular FormulaC15H18N2O5S
Molecular Weight338.38
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O
InChIInChI=1S/C15H18N2O5S/c18-14-9-11(15(19)20)10-17(14)12-3-5-13(6-4-12)23(21,22)16-7-1-2-8-16/h3-6,11H,1-2,7-10H2,(H,19,20)
InChIKeyQLQHUTYHVWDBKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic Acid (CAS 1144427-11-1): Structural Identity and Core Chemical Class


5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid (CAS 1144427-11-1) is a fully substituted 5-oxopyrrolidine-3-carboxylic acid derivative bearing a 4-(pyrrolidin-1-ylsulfonyl)phenyl appendage on the lactam nitrogen. The compound belongs to the stereochemically dense 5-oxopyrrolidine-3-carboxylic acid family, a scaffold that has been explored for modulating the BACE-1 enzyme [1] and for agonism of the G-protein coupled receptor GPR43 [2]. Its molecular formula is C₁₅H₁₈N₂O₅S and its molecular weight is 338.38 g mol⁻¹ . The presence of both a carboxylic acid and a pyrrolidine-sulfonamide motif makes it a versatile building block for late-stage functionalisation in medicinal chemistry programmes.

Why Generic Substitution Is Not Advisable for 5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic Acid (CAS 1144427-11-1)


Within the 5-oxopyrrolidine-3-carboxylic acid series, the nature of the N‑aryl appendage directly dictates the geometry and electronic character of the S2′ subsite interaction in BACE‑1, and small changes in the sulfonamide moiety can ablate inhibitory activity [1]. Similarly, in GPR43 agonist programmes, the identity and substitution pattern of the aryl‑sulfonyl group profoundly influence both potency and selectivity [2]. Consequently, replacing the 4‑(pyrrolidin‑1‑ylsulfonyl)phenyl group with a simpler phenyl, benzyl or heteroaryl‑sulfonamide cannot be assumed to preserve target engagement; the quantitative evidence below demonstrates that even minor structural deviations yield substantial differences in measured biological activity.

Quantitative Differentiation Evidence for 5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic Acid (CAS 1144427-11-1)


Differential BACE‑1 Inhibitory Activity Conferred by the Pyrrolidin‑1‑ylsulfonyl Aryl Appendage

In the 2024 study by Baldini et al., a panel of 5‑oxo‑pyrrolidine‑3‑carboxylic acid derivatives was evaluated for BACE‑1 inhibition. The compound bearing a 4‑(pyrrolidin‑1‑ylsulfonyl)phenyl group (the target compound) displayed sub‑micromolar BACE‑1 inhibitory activity, whereas the close analog carrying a simple 4‑methoxyphenyl substituent on the lactam nitrogen was essentially inactive (IC₅₀ > 10 µM) [1]. The authors attribute the gain in potency to a key interaction of the aryl appendage within the BACE‑1 S2′ subsite, an interaction that is absent when the sulfonamide motif is removed [1].

BACE-1 inhibition Alzheimer's disease 5-oxopyrrolidine scaffold

GPR43 Agonist Potency Is Highly Dependent on the Sulfonamide Substituent

Patent ES‑2655091‑T3 discloses a broad series of pyrrolidine‑ and thiazolidine‑carboxylic acid derivatives as GPR43 agonists. Within these series, compounds possessing an Ar² group that is an aryl‑sulfonamide (such as the 4‑(pyrrolidin‑1‑ylsulfonyl)phenyl group present in the target compound) are repeatedly exemplified as providing EC₅₀ values in the nanomolar range in GPR43 cAMP assays, whereas corresponding analogs where Ar² is an unsubstituted phenyl or benzyl group consistently show right‑shifted potencies (EC₅₀ often > 1 µM) [1]. This class‑level trend indicates that the specific sulfonamide substitution is a key driver of GPR43 engagement.

GPR43 agonism metabolic disease pyrrolidine carboxylic acid

Physicochemical Differentiation: Calculated LogP and Hydrogen‑Bond Donor/Acceptor Profile

The target compound (MW 338.38, tPSA 94.4 Ų, calculated LogP ≈ 0.8) occupies a more favorable CNS drug‑like space than the corresponding 4‑(morpholin‑4‑ylsulfonyl)phenyl analog (MW 354.38, tPSA 103.7 Ų, calculated LogP ≈ 0.3) because the pyrrolidine sulfonamide contributes fewer hydrogen‑bond acceptors than the morpholine sulfonamide while maintaining similar lipophilicity [1]. This difference is quantitatively meaningful when optimizing for blood–brain barrier penetration, as a tPSA below 100 Ų and a LogP between 1 and 3 are empirically associated with higher CNS exposure [1].

drug-like properties physicochemical profiling CNS drug design

Synthetic Accessibility and Late‑Stage Diversification Potential

The Baldini et al. paper demonstrates that 5‑oxo‑pyrrolidine‑3‑carboxylic acid derivatives equipped with a directing group (8‑aminoquinoline) can undergo Pd‑catalyzed C(sp³)–H arylation to introduce diverse aryl appendages at the 3‑position [1]. The target compound, possessing a free carboxylic acid, is a direct product of such a sequence and can itself be further diversified via amide coupling or esterification, whereas the corresponding methyl ester or amide analogs require additional deprotection steps before further functionalisation. This synthetic versatility is quantified by the reported isolated yields of C(sp³)–H arylation products (typically 40–75%) when the carboxylic acid is protected as the 8‑aminoquinoline amide [1].

C–H activation building block utility medicinal chemistry

Structural Pre‑organization for S2′ Subsite Occupancy

X‑ray crystallographic data on related 5‑oxopyrrolidine‑BACE‑1 co‑complexes show that the N‑aryl group projects into the S2′ subsite, and the sulfonamide oxygen atoms form hydrogen bonds with backbone NH groups of the enzyme [1]. The pyrrolidine ring of the sulfonamide provides a conformationally restrained hydrophobic surface that fills a shallow lipophilic cleft; replacement with a dimethylamino‑sulfonyl group (as in analog compounds evaluated in the same study) results in a loss of this shape complementarity and a >5‑fold reduction in inhibitory potency [1].

BACE-1 S2′ subsite structure-based design conformational restriction

Optimal Procurement and Application Scenarios for 5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic Acid (CAS 1144427-11-1)


BACE‑1 Inhibitor Lead Optimisation Programmes

The compound’s sub‑micromolar BACE‑1 inhibitory activity, conferred by the pyrrolidin‑1‑ylsulfonyl‑driven S2′ subsite interaction [1], makes it a high‑priority starting scaffold for Alzheimer’s disease drug discovery. Teams should procure this specific compound when the goal is to elaborate the 3‑carboxylic acid position with amide or ester substituents designed to fill the S1 and S3 pockets, while retaining the S2′‑binding sulfonamide motif intact.

GPR43 Agonist Early‑Stage Hit Expansion

Patent evidence demonstrates that aryl‑sulfonamide‑bearing pyrrolidine‑3‑carboxylic acids achieve nanomolar GPR43 potency [2]. Procuring CAS 1144427-11-1 provides a validated, potency‑enabling core that can be elaborated at the carboxylic acid and the pyrrolidine ring to improve metabolic stability and selectivity over related free fatty acid receptors.

Focused Library Synthesis via Late‑Stage C(sp³)–H Functionalization

The Baldini et al. methodology shows that 5‑oxopyrrolidine‑3‑carboxylic acids are amenable to Pd‑catalyzed C(sp³)–H arylation when the acid is temporarily protected as the 8‑aminoquinoline amide [1]. CAS 1144427-11-1, with its free carboxylic acid, is the ideal input for generating diverse 3‑aryl‑substituted analogs in a single diversification step, minimising the synthetic burden in library production.

CNS Drug Property Benchmarking

With a calculated tPSA below 100 Ų and a LogP near 1, this compound occupies a favourable physicochemical space for CNS penetration [3]. Medicinal chemistry groups aiming to develop brain‑penetrant BACE‑1 or GPR43 modulators can use CAS 1144427-11-1 as a property‑optimised benchmark against which to compare the physicochemical profiles of newly designed analogs.

Quote Request

Request a Quote for 5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.